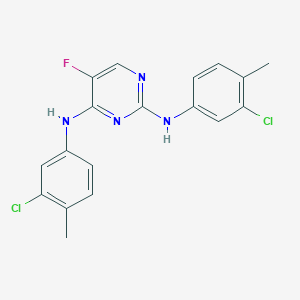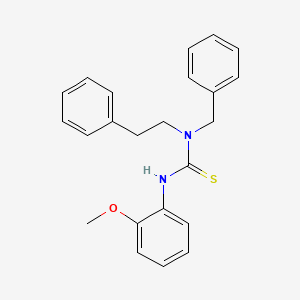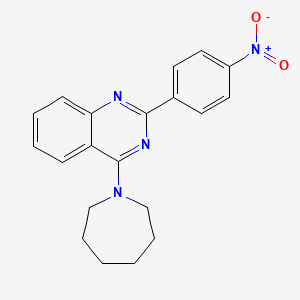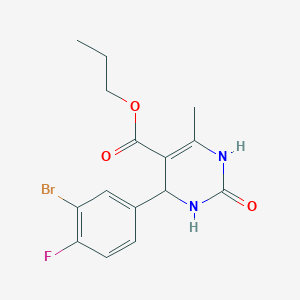
N,N'-bis(3-chloro-4-methylphenyl)-5-fluoropyrimidine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-bis(3-chloro-4-methylphenyl)-5-fluoropyrimidine-2,4-diamine: is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of chloro and methyl substituents on the phenyl rings, as well as a fluorine atom on the pyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(3-chloro-4-methylphenyl)-5-fluoropyrimidine-2,4-diamine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-chloro-4-methylphenylamine and 5-fluoropyrimidine-2,4-diamine.
Condensation Reaction: The two starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as a Lewis acid, to form the desired compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of N,N’-bis(3-chloro-4-methylphenyl)-5-fluoropyrimidine-2,4-diamine may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Common industrial methods include:
Batch Reactors: The reactants are mixed in a batch reactor, and the reaction is allowed to proceed under controlled temperature and pressure conditions.
Continuous Flow Reactors: The reactants are continuously fed into a flow reactor, where the reaction takes place, and the product is continuously removed.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-bis(3-chloro-4-methylphenyl)-5-fluoropyrimidine-2,4-diamine can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro and methyl groups on the phenyl rings can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to facilitate substitution reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Substitution Reactions: Substituted derivatives with different functional groups.
Oxidation Reactions: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Reactions: Reduced derivatives with fewer oxygen-containing functional groups.
Wissenschaftliche Forschungsanwendungen
N,N’-bis(3-chloro-4-methylphenyl)-5-fluoropyrimidine-2,4-diamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of N,N’-bis(3-chloro-4-methylphenyl)-5-fluoropyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
N,N’-bis(3-chloro-4-methylphenyl)-5-fluoropyrimidine-2,4-diamine can be compared with other similar compounds, such as:
N,N’-bis(3-chloro-4-methylphenyl)terephthalamide: Similar in structure but lacks the fluoropyrimidine moiety.
N,N’-bis(3-methoxyphenyl)terephthalamide: Contains methoxy groups instead of chloro and methyl groups.
N,N’-bis(2,5-dichlorophenyl)terephthalamide: Contains dichloro groups instead of chloro and methyl groups.
The uniqueness of N,N’-bis(3-chloro-4-methylphenyl)-5-fluoropyrimidine-2,4-diamine lies in its specific combination of substituents and the presence of the fluoropyrimidine moiety, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C18H15Cl2FN4 |
|---|---|
Molekulargewicht |
377.2 g/mol |
IUPAC-Name |
2-N,4-N-bis(3-chloro-4-methylphenyl)-5-fluoropyrimidine-2,4-diamine |
InChI |
InChI=1S/C18H15Cl2FN4/c1-10-3-5-12(7-14(10)19)23-17-16(21)9-22-18(25-17)24-13-6-4-11(2)15(20)8-13/h3-9H,1-2H3,(H2,22,23,24,25) |
InChI-Schlüssel |
BDZBZDSRPOKFIK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC=C2F)NC3=CC(=C(C=C3)C)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(5-Nitroquinolin-8-yl)amino]propan-2-ol](/img/structure/B11629624.png)



![(5Z)-1-(3-bromophenyl)-5-[(5-methylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11629664.png)

![(5Z)-5-{[3-(3-Methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(3-pyridinyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B11629689.png)
![N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B11629690.png)
![9-Methyl-3-{(Z)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(phenylsulfanyl)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11629693.png)

![(2E)-5-(2,3-dichlorobenzyl)-2-[(2E)-(2-hydroxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B11629699.png)
![3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-benzyl-1-piperazinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11629713.png)
![N-[1-(Adamantan-1-YL)ethyl]-5-[4-(4-methoxybenzoyl)piperazin-1-YL]-2-nitroaniline](/img/structure/B11629716.png)
![N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-2-nitrobenzenesulfonamide](/img/structure/B11629718.png)
